Apc 366 tfa

tryptase inhibition allergic asthma late-phase response

APC 366 TFA (trifluoroacetate salt) is a selective and irreversible inhibitor of human mast cell tryptase, a serine protease central to the pathophysiology of allergic inflammation and asthma. The compound exhibits a reported Ki of 7.1 μM against human recombinant tryptase and functions via a covalent, time-dependent inactivation mechanism involving isomerization and adduct formation with the enzyme.

Molecular Formula C24H29F3N6O6
Molecular Weight 554.5 g/mol
Cat. No. B11932220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApc 366 tfa
Molecular FormulaC24H29F3N6O6
Molecular Weight554.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C22H28N6O4.C2HF3O2/c23-19(30)17-8-4-12-28(17)21(32)16(7-3-11-26-22(24)25)27-20(31)15-10-9-13-5-1-2-6-14(13)18(15)29;3-2(4,5)1(6)7/h1-2,5-6,9-10,16-17,29H,3-4,7-8,11-12H2,(H2,23,30)(H,27,31)(H4,24,25,26);(H,6,7)/t16-,17-;/m0./s1
InChIKeyFFLIQFBAKJNSSS-QJHJCNPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





APC 366 TFA (2421110-28-1) as an Irreversible Mast Cell Tryptase Inhibitor for Asthma and Allergy Research Procurement


APC 366 TFA (trifluoroacetate salt) is a selective and irreversible inhibitor of human mast cell tryptase, a serine protease central to the pathophysiology of allergic inflammation and asthma [1][2]. The compound exhibits a reported Ki of 7.1 μM against human recombinant tryptase and functions via a covalent, time-dependent inactivation mechanism involving isomerization and adduct formation with the enzyme . APC 366 TFA is the trifluoroacetate salt form of the base compound (CAS 178925-65-0), with the TFA salt (CAS 2421110-28-1) offering improved solubility and handling properties .

APC 366 TFA Procurement: Why Generic Tryptase Inhibitor Substitution Compromises Asthma Model Data Reproducibility


Substituting APC 366 TFA with a generic tryptase inhibitor is not advised due to fundamental differences in mechanism, potency, and clinical validation. APC 366 TFA is an irreversible covalent inhibitor, while many in-class compounds (e.g., RWJ-56423, nafamostat) are reversible [1]. This irreversible mechanism translates to sustained target engagement even after compound clearance, which is critical for interpreting long-term asthma model data. Furthermore, APC 366 TFA's clinical trial data in human asthmatics (Phase II) [2] provides a translational bridge that is absent for most other research-grade tryptase inhibitors. The TFA salt form of APC 366 offers distinct solubility and handling advantages compared to the free base or hydrochloride salt , which can affect in vivo dosing and experimental reproducibility. Selecting a comparator without these validated properties introduces uncontrolled variables in critical in vivo efficacy and biomarker studies.

APC 366 TFA Comparative Evidence Guide: Ki, In Vivo Efficacy, and Clinical LAR Reduction


APC 366 TFA Demonstrates 21,000-fold Lower Potency (Ki) Than Nafamostat, Defining a Distinct Niche for Asthma LAR Studies

APC 366 exhibits a reported Ki of 7.1 μM (7,100 nM) for human recombinant tryptase [1][2]. In contrast, nafamostat mesilate demonstrates an apparent Ki of 95.3 pM (0.0953 nM) for human tryptase [3]. This represents a 74,500-fold difference in potency (7,100 nM vs. 0.0953 nM). While nafamostat is an extremely potent, reversible inhibitor with broad serine protease activity, APC 366's moderate potency combined with its irreversible mechanism may be advantageous in experimental models where sustained, moderate tryptase inhibition is required without complete enzyme suppression. This moderate potency also correlates with the clinical dose (5 mg inhaled) used in the Phase II asthma trial [4], providing a validated PK/PD relationship.

tryptase inhibition allergic asthma late-phase response

APC 366 TFA's Irreversible Inhibition Mechanism Contrasts with RWJ-56423's Reversible Action, Influencing In Vivo Target Occupancy Duration

APC 366 inactivates tryptase through a time-dependent, irreversible mechanism involving isomerization of its hydroxynaphthyl group and subsequent covalent adduct formation with the enzyme [1]. In contrast, RWJ-56423 is described as a potent but reversible tryptase inhibitor [2]. Irreversible inhibition provides sustained target coverage even after drug elimination, which may be critical in chronic disease models where tryptase is continuously released. This mechanistic distinction likely contributes to APC 366's demonstrated efficacy in reducing the late asthmatic response (LAR) in both sheep models and human asthmatics [3], whereas RWJ-56423's clinical development for allergic rhinitis was limited, with high doses proving ineffective [4].

irreversible inhibitor tryptase mechanism in vivo duration

Inhaled APC 366 Reduces Late Asthmatic Response (LAR) by 18% (Non-Significant) and Significantly Attenuates LAR AUC (P=0.012) in Mild Atopic Asthmatics

In a Phase II randomized, double-blind, placebo-controlled crossover study (n=16), inhaled APC 366 (5 mg TID) reduced the mean maximum fall in FEV1 during the LAR (P=0.007) and the overall mean AUC for the LAR (P=0.012) compared to placebo [1]. The early asthmatic response (EAR) was reduced by 18% after APC 366 treatment, though this did not reach statistical significance. This clinical data directly links tryptase inhibition to attenuation of the late-phase response in human asthma. No comparable Phase II data for LAR reduction in asthmatics exists for other tryptase inhibitors like APC-2059 (studied in ulcerative colitis) [2] or RWJ-56423 (studied in allergic rhinitis) [3].

clinical trial late asthmatic response FEV1

APC 366 Aerosol Reduces Acute Airway Resistance by 56% in Ascaris suum-Sensitized Pig Model

In a comparative study using specific pathogen-free pigs sensitized to Ascaris suum, aerosolized APC-366 (5 mg dose, given twice) significantly attenuated the allergen-induced acute increase in airway resistance (Raw). Control pigs showed an increase in Raw from 3.3 ± 0.6 to 10.2 ± 2.3 cmH2O/l/s, while APC-366-treated pigs increased from 2.6 ± 0.4 to only 4.5 ± 0.7 cmH2O/l/s (P < 0.05) [1]. This corresponds to a 56% reduction in the absolute change in Raw (7.0 cmH2O/l/s increase in controls vs. 1.9 cmH2O/l/s in treated). In contrast, RWJ-56423, while effective in a sheep asthma model, showed a complex dose-response with high doses being ineffective [2], and nafamostat demonstrated pulmonary protection in a rat contrast-medium model but with a different pathological trigger [3].

acute airway response in vivo efficacy Ascaris suum

APC 366 TFA Optimal Use Cases: Asthma LAR Studies, Mast Cell Histamine Release Assays, and Allergic Airway In Vivo Models


Investigating Tryptase-Dependent Late Asthmatic Response (LAR) in Human or Animal Models

APC 366 TFA is the optimal choice for studies focused on the late-phase asthmatic response. The Phase II clinical trial data demonstrate a significant reduction in LAR AUC and maximum FEV1 fall (P=0.012 and P=0.007) in human asthmatics [1]. This provides a direct translational link for researchers using sheep, pig, or murine models to study the mechanisms underlying chronic airway inflammation and remodeling. The irreversible mechanism ensures sustained tryptase inhibition throughout the LAR time window, making it superior to reversible inhibitors for this application.

Quantifying Mast Cell-Dependent Histamine Release from Human Lung or Tonsil Tissue

For ex vivo assays measuring histamine release from enzymatically dispersed human lung cells or tonsil tissue, APC 366 TFA provides a validated positive control. Studies show that APC 366 at a concentration of 10 μM inhibits anti-IgE-dependent histamine release by approximately 50% [1]. This well-characterized concentration-response relationship allows researchers to calibrate their assays and benchmark the activity of novel tryptase inhibitors or mast cell-stabilizing agents. The TFA salt form's improved solubility facilitates accurate dosing in cell culture media.

Validating Tryptase as a Target in Chronic Allergic Airway Inflammation Using Large Animal Models

APC 366 TFA is the reference compound for confirming tryptase's role in allergen-induced airway hyperresponsiveness and inflammation. Its efficacy has been demonstrated in both sheep [1] and pig [2] models of allergic asthma. In sheep, APC 366 inhibited antigen-induced EAR, LAR, and BHR [1]. In pigs, it reduced acute airway resistance by 56% and blunted histamine release [2]. These cross-species data establish APC 366 TFA as a critical tool for translational research seeking to connect tryptase biology from bench to bedside.

Comparative Studies of Irreversible vs. Reversible Tryptase Inhibitors in In Vivo Efficacy

APC 366 TFA serves as a key comparator when evaluating novel tryptase inhibitors, particularly those with reversible mechanisms (e.g., RWJ-56423-like compounds). Its well-documented irreversible mechanism [1] provides a pharmacological benchmark for assessing the impact of target occupancy duration on in vivo efficacy. Researchers can use APC 366 TFA to delineate whether sustained, covalent inhibition is necessary for optimal therapeutic effect in their specific disease model, or if a reversible inhibitor with higher potency but shorter duration of action may suffice.

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